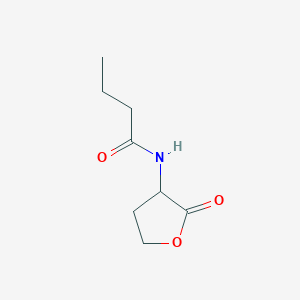

N-Butanoyl-DL-homoserine lactone

Description

Properties

IUPAC Name |

N-(2-oxooxolan-3-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFNZZXXTGXBOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of N-Butanoyl-DL-homoserine Lactone in Bacterial Communication

A Technical Guide for Researchers and Drug Development Professionals on the Core Mechanisms of Quorum Sensing

N-Butanoyl-DL-homoserine lactone (BHL), also known as C4-HSL, is a key signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing.[1] This process allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[2][3] In the opportunistic pathogen Pseudomonas aeruginosa, BHL is a central player in a hierarchical quorum-sensing network, making it a critical target for the development of novel anti-infective therapies.[2][4] This technical guide provides an in-depth analysis of the role of BHL in quorum sensing, including its signaling pathway, quantitative activity data, and detailed experimental protocols for its study.

The RhlI/RhlR Signaling Cascade: A Core Quorum Sensing Circuit

The primary mechanism of BHL-mediated quorum sensing in P. aeruginosa involves the RhlI/RhlR system.[4] The synthase RhlI is responsible for the production of BHL.[5] As the bacterial population grows, the concentration of BHL increases.[6] Once a threshold concentration is reached, BHL binds to its cognate intracellular receptor, the transcriptional regulator RhlR.[2][4] This binding event induces a conformational change in RhlR, leading to its dimerization and activation.[4] The activated RhlR-BHL complex then binds to specific DNA sequences, known as rhl boxes, in the promoter regions of target genes, thereby modulating their transcription.[4]

This signaling pathway is part of a larger, interconnected quorum-sensing network in P. aeruginosa. The las system, which utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) as its signal, sits at the top of this hierarchy and positively regulates the rhl system.[2][6]

Quantitative Analysis of BHL Activity and its Analogs

Structure-activity relationship (SAR) studies have been crucial in defining the chemical features of BHL that are critical for its function as an agonist or antagonist of the RhlR receptor.[2][7] These studies provide valuable quantitative data for the development of quorum sensing inhibitors. A focused library of BHL analogs has been synthesized and evaluated in cell-based reporter gene assays to determine their relative agonistic and antagonistic activities.[2]

| Compound/Analog | Modification from BHL | RhlR Agonist Activity (% of BHL at 10 µM) | RhlR Antagonist Activity (% Inhibition of 10 µM BHL) | Reference |

| N-Butanoyl-L-homoserine lactone (BHL) | - | 100% | - | [2] |

| Isovaleryl HL (7) | Branched acyl chain | ~1000% more potent | - | [2] |

| Cyclobutyl HL (17) | Cycloalkane acyl chain | ~1000% more potent | - | [2] |

| N-Butanoyl-D-homoserine lactone (D-BHL) | D-stereoisomer of the lactone ring | Inactive | - | [2] |

| Thiolactone analog (26) | Lactone oxygen replaced by sulfur | Reduced agonism | - | [2] |

| Lactam analog (27) | Lactone oxygen replaced by nitrogen | Reduced agonism | - | [2] |

Note: This table summarizes key findings from SAR studies. The numbering of analogs corresponds to the original research publication.[2] "HL" stands for homoserine lactone.

Experimental Protocols for Studying BHL-Mediated Quorum Sensing

A variety of experimental techniques are employed to investigate the role of BHL in quorum sensing. These range from the detection and quantification of BHL to the assessment of its impact on gene expression and virulence.

BHL Detection and Quantification using Reporter Strains

A common method for detecting BHL activity is through the use of biosensor strains. These are typically bacteria that have been genetically engineered to produce a measurable signal, such as light or color, in the presence of N-acyl homoserine lactones (AHLs).

Protocol: Cross-feeding Assay for AHL Activity [8]

-

Prepare the Reporter Strain: Use an Agrobacterium tumefaciens strain (e.g., A136) that lacks its own AHL synthase but contains a traI::lacZ fusion. This strain will express β-galactosidase (indicated by a blue color on X-Gal plates) only in the presence of exogenous AHLs.

-

Culture the Test Strain: Grow the bacterial strain to be tested for BHL production (e.g., P. aeruginosa) in an appropriate liquid medium.

-

Spotting: Spot a small volume (e.g., 10 µL) of the test strain culture onto an agar plate containing a lawn of the reporter strain and a chromogenic substrate (e.g., X-Gal).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 30°C) for 24-48 hours.

-

Observation: A blue halo around the spot of the test strain indicates the production of AHLs that can activate the reporter.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In vitro biosynthesis of the Pseudomonas aeruginosa quorum-sensing signal molecule N-butanoyl-L-homoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Autoinducer - Wikipedia [en.wikipedia.org]

- 7. Structure-Function Analyses of the N-Butanoyl l-Homoserine Lactone Quorum-Sensing Signal Define Features Critical to Activity in RhlR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

The Orchestrator of Virulence: An In-depth Technical Guide to the Mechanism of N-Butanoyl-DL-homoserine Lactone in Pseudomonas aeruginosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa, a formidable opportunistic pathogen, employs a sophisticated cell-to-cell communication system known as quorum sensing (QS) to synchronize the expression of virulence factors and facilitate its pathogenesis. Central to this network is the rhl system, which is primarily activated by the binding of N-Butanoyl-DL-homoserine lactone (C4-HSL) to its cognate transcriptional regulator, RhlR. This technical guide provides a comprehensive examination of the mechanism of action of C4-HSL in P. aeruginosa. It delves into the molecular intricacies of the C4-HSL/RhlR signaling cascade, its hierarchical regulation, its interplay with other QS systems, and its profound impact on the expression of virulence determinants and biofilm formation. This document serves as a critical resource for researchers engaged in the study of bacterial pathogenesis and the development of novel anti-infective therapeutics targeting quorum sensing.

Introduction

Pseudomonas aeruginosa is a leading cause of nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis. Its remarkable ability to cause persistent and difficult-to-treat infections is largely attributed to the coordinated expression of a vast arsenal of virulence factors, a process governed by quorum sensing. The bacterium utilizes a hierarchical QS network composed of at least two interconnected acyl-homoserine lactone (AHL)-based systems, the las and rhl systems, and the Pseudomonas quinolone signal (PQS) system.

This compound (C4-HSL) is the primary signaling molecule of the rhl system. Synthesized by the LuxI homolog RhlI, C4-HSL accumulates in the extracellular environment in a cell-density-dependent manner. Upon reaching a threshold concentration, C4-HSL diffuses into the bacterial cytoplasm and binds to the transcriptional regulator RhlR. This binding event induces a conformational change in RhlR, promoting its dimerization and subsequent binding to specific DNA sequences known as rhl boxes, located in the promoter regions of target genes. This, in turn, modulates the transcription of a wide array of genes involved in virulence factor production and biofilm maturation.

The C4-HSL Signaling Cascade: A Molecular Perspective

The canonical mechanism of C4-HSL action involves a direct interaction with its intracellular receptor, RhlR. This process can be dissected into several key steps:

-

Synthesis and Accumulation: The synthesis of C4-HSL is catalyzed by the enzyme RhlI, which utilizes S-adenosylmethionine (SAM) and butanoyl-acyl carrier protein (ACP) as substrates. As the bacterial population density increases, the extracellular concentration of C4-HSL rises.

-

Signal Perception: C4-HSL is a small, diffusible molecule that can freely cross the bacterial cell membrane. Once inside the cytoplasm, it binds to the N-terminal ligand-binding domain of the RhlR protein.

-

RhlR Activation and Dimerization: The binding of C4-HSL to RhlR is thought to induce a conformational change in the protein, leading to its stabilization and dimerization.

-

DNA Binding and Transcriptional Regulation: The C4-HSL-bound RhlR dimer then recognizes and binds to specific 20-bp palindromic DNA sequences, termed rhl boxes (5'-CTGACCGANNTNCGGTCAG-3'), located in the promoter regions of target genes. This binding event typically enhances the recruitment of RNA polymerase to the promoter, thereby activating gene transcription.

Hierarchical Control: The Influence of the las System

The rhl system does not operate in isolation but is intricately integrated into a larger regulatory network. The las system, which utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its signaling molecule, sits at the top of this hierarchy. The 3-oxo-C12-HSL-bound LasR complex directly activates the transcription of rhlR and rhlI, thus ensuring that the rhl system is activated only after the las system has been initiated.

A Modulatory Partner: The Role of PqsE

Recent research has unveiled a more complex picture of RhlR regulation, highlighting the crucial role of the Pseudomonas quinolone signal (PQS) system effector, PqsE. PqsE has been shown to physically interact with RhlR, enhancing its DNA binding affinity and modulating its transcriptional activity.[1][2][3] This interaction can occur independently of C4-HSL for some promoters, while for others, both C4-HSL and PqsE are required for maximal activation.[1][4] This dual-input regulation allows for a more nuanced control of gene expression in response to multiple QS signals.

Beyond the Canonical Ligand: C4-HSL-Independent Activation

Intriguingly, studies have demonstrated that RhlR can be activated in the absence of C4-HSL, particularly in biofilms and during infection.[5][6] This suggests the existence of alternative ligands or post-translational modifications that can modulate RhlR activity. This C4-HSL-independent regulation underscores the adaptability of the rhl system to different environmental cues and highlights the complexity of QS in P. aeruginosa.

Quantitative Data on C4-HSL Activity

The following tables summarize key quantitative data related to the production and activity of C4-HSL in P. aeruginosa.

| Parameter | Strain/Condition | Concentration/Value | Reference |

| C4-HSL Concentration | P. aeruginosa PAO1 culture supernatant | 9.8 µM | [7] |

| P. aeruginosa E90 (CF isolate) culture supernatant | 8.3 µM | [7] | |

| Sputum from cystic fibrosis patients | <1 to ~5 nM | [5] | |

| P. aeruginosa biofilm (36h) | 1981.5 ± 162.5 ng/mL | [8] |

Table 1: C4-HSL Concentrations in Various Environments. This table highlights the significant variation in C4-HSL concentrations observed in different experimental and clinical settings.

| Virulence Factor/Phenotype | Experimental Condition | Effect of C4-HSL | Reference |

| Pyocyanin Production | ΔrhlI mutant | Addition of 10 µM C4-HSL restores production | [6] |

| Elastase Production | C4-HSL deficient clinical isolates | Deficient in elastase production | [9] |

| Rhamnolipid Production | C4-HSL deficient clinical isolates | Deficient in rhamnolipid production | [9] |

| Biofilm Formation | ΔrhlI mutant | 70% reduction in biofilm formation; restored by exogenous C4-HSL | [10] |

Table 2: Impact of C4-HSL on Virulence Factor Production and Biofilm Formation. This table illustrates the critical role of C4-HSL in regulating key virulence-associated phenotypes in P. aeruginosa.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of C4-HSL.

Quantification of C4-HSL using LC-MS/MS

Objective: To accurately quantify the concentration of C4-HSL in bacterial culture supernatants.

Protocol:

-

Sample Preparation:

-

Grow P. aeruginosa cultures to the desired optical density.

-

Centrifuge the culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining bacteria.

-

-

Liquid-Liquid Extraction:

-

To 1 ml of the filtered supernatant, add an equal volume of acidified ethyl acetate (0.1% acetic acid).

-

Vortex vigorously for 1 minute and then centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper organic phase.

-

Repeat the extraction step twice more, pooling the organic phases.

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µl) of mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Perform chromatographic separation using a gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Detect and quantify C4-HSL using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor ion for C4-HSL is [M+H]+ at m/z 172.1, and the characteristic product ion is at m/z 102.0.

-

Generate a standard curve using synthetic C4-HSL of known concentrations to quantify the amount of C4-HSL in the samples.

-

β-Galactosidase Reporter Assay for RhlR-dependent Gene Expression

Objective: To measure the transcriptional activity of RhlR in response to C4-HSL using a lacZ reporter fusion.

Protocol:

-

Strain and Plasmid Construction:

-

Construct a reporter plasmid containing the promoter of a known RhlR-regulated gene (e.g., rhlA) fused to the lacZ gene.

-

Introduce this plasmid into a P. aeruginosa strain that is deficient in C4-HSL production (e.g., a ΔrhlI mutant) to avoid interference from endogenously produced C4-HSL.

-

-

Bacterial Growth and Induction:

-

Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics.

-

Dilute the overnight culture to an OD600 of ~0.05 in fresh medium and grow to early- or mid-logarithmic phase (OD600 of ~0.2-0.4).

-

Aliquot the culture into a 96-well plate and add varying concentrations of synthetic C4-HSL. Include a no-C4-HSL control.

-

Incubate the plate with shaking at 37°C for a defined period (e.g., 4-6 hours).

-

-

β-Galactosidase Assay (Miller Assay):

-

Measure the final OD600 of each culture.

-

Permeabilize the cells by adding a few drops of chloroform and 0.1% SDS and vortexing.

-

Initiate the enzymatic reaction by adding o-nitrophenyl-β-D-galactopyranoside (ONPG) to each well.

-

Incubate at 28°C until a yellow color develops.

-

Stop the reaction by adding 1 M Na2CO3.

-

Measure the absorbance at 420 nm (A420) and 550 nm (A550) to quantify the amount of o-nitrophenol produced and to correct for light scattering by cell debris, respectively.

-

Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 × [A420 – (1.75 × A550)] / (Time × Volume × OD600)

-

Electrophoretic Mobility Shift Assay (EMSA) for RhlR-DNA Binding

Objective: To qualitatively and semi-quantitatively assess the binding of RhlR to its target DNA promoter.

Protocol:

-

Probe Preparation:

-

Synthesize or PCR-amplify a DNA fragment (typically 50-200 bp) corresponding to the promoter region of a RhlR-regulated gene containing the rhl box.

-

Label the DNA probe with a non-radioactive tag (e.g., biotin or a fluorescent dye) at the 5' or 3' end.

-

-

Protein Purification:

-

Overexpress and purify recombinant RhlR protein from E. coli. Due to the instability of RhlR in the absence of its ligand, purification may require specific strategies such as co-expression with a stabilizing partner or the use of a ligand-independent, constitutively active RhlR mutant.

-

-

Binding Reaction:

-

In a final volume of 20 µl, combine the following components in a microcentrifuge tube:

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2)

-

Poly(dI-dC) (a non-specific competitor DNA to reduce non-specific binding)

-

Labeled DNA probe (at a fixed concentration, e.g., 1 nM)

-

Purified RhlR protein (at varying concentrations)

-

C4-HSL (at a saturating concentration, e.g., 10 µM)

-

-

Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.

-

-

Electrophoresis and Detection:

-

Load the binding reactions onto a native polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

-

Transfer the DNA from the gel to a nylon membrane.

-

Detect the labeled DNA probe using a method appropriate for the chosen label (e.g., streptavidin-HRP conjugate and chemiluminescent substrate for biotin-labeled probes, or fluorescence imaging for fluorescently-labeled probes).

-

The appearance of a slower-migrating band corresponding to the RhlR-DNA complex indicates binding. The intensity of this band will increase with increasing concentrations of RhlR.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: The canonical C4-HSL signaling pathway in P. aeruginosa.

Caption: Hierarchical regulation of the rhl system by the las system.

Caption: Modulation of RhlR activity by PqsE.

Caption: Experimental workflow for Electrophoretic Mobility Shift Assay (EMSA).

Conclusion

The this compound-mediated quorum sensing system in Pseudomonas aeruginosa is a sophisticated and tightly regulated network that plays a pivotal role in the bacterium's ability to cause disease. The interaction between C4-HSL and RhlR, modulated by the hierarchical control of the las system and the accessory protein PqsE, represents a central hub for the control of virulence factor production and biofilm formation. A thorough understanding of this intricate mechanism is paramount for the development of novel anti-virulence strategies aimed at disarming this formidable pathogen. This technical guide provides a foundational resource for researchers in their efforts to unravel the complexities of P. aeruginosa quorum sensing and to pioneer new therapeutic interventions.

References

- 1. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical methods to interrogate bacterial quorum sensing pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE | PLOS Genetics [journals.plos.org]

- 5. Pseudomonas aeruginosa Quorum-Sensing Systems May Control Virulence Factor Expression in the Lungs of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]

- 7. RhlR-Regulated Acyl-Homoserine Lactone Quorum Sensing in a Cystic Fibrosis Isolate of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Deciphering of Growth-Dependent Strategies for Quorum-Sensing Networks in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of N-butanoyl-L-homoserine lactone (C4-HSL) deficient clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

N-Butanoyl-DL-homoserine Lactone (C4-HSL) Signaling Pathway in Gram-negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. In many Gram-negative bacteria, this process is mediated by the production and detection of small signaling molecules called N-acyl-homoserine lactones (AHLs). This technical guide provides an in-depth exploration of the quorum sensing circuit regulated by N-butanoyl-DL-homoserine lactone (C4-HSL), a key signaling molecule in various clinically and industrially relevant bacteria, most notably Pseudomonas aeruginosa. Understanding this pathway is crucial for the development of novel anti-infective and anti-biofilm strategies.

Core Signaling Pathway: The rhl System

The C4-HSL signaling pathway is predominantly governed by the rhl quorum-sensing system, which consists of two core components: the autoinducer synthase RhlI and the transcriptional regulator RhlR.

-

RhlI: The C4-HSL Synthase RhlI is an enzyme belonging to the LuxI family of AHL synthases. It catalyzes the synthesis of C4-HSL using S-adenosylmethionine (SAM) and a butyryl-acyl carrier protein (C4-ACP) as substrates, which are derived from the fatty acid biosynthesis pathway.

-

RhlR: The C4-HSL Receptor and Transcriptional Regulator RhlR is a member of the LuxR family of transcriptional regulators. In the absence of its cognate autoinducer, C4-HSL, RhlR is typically inactive.

The general mechanism of the rhl system is as follows:

-

Signal Production: At low cell densities, a basal level of C4-HSL is produced by RhlI.

-

Signal Accumulation: As the bacterial population grows, the extracellular concentration of C4-HSL increases. Due to its ability to diffuse across the cell membrane, the intracellular concentration of C4-HSL also rises.

-

Signal Reception and Activation: Once a threshold concentration is reached, C4-HSL binds to the RhlR protein. This binding event is thought to induce a conformational change in RhlR, leading to its dimerization and activation.

-

Transcriptional Regulation: The activated RhlR:C4-HSL complex then binds to specific DNA sequences, known as rhl boxes, located in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to a coordinated change in the bacterial phenotype.

A key feature of the rhl system is a positive feedback loop where the RhlR:C4-HSL complex upregulates the transcription of the rhlI gene, leading to a rapid amplification of the C4-HSL signal.

Hierarchical Control in Pseudomonas aeruginosa

In P. aeruginosa, the rhl system is part of a more complex, hierarchical quorum-sensing network and is positively regulated by the las system. The las system, which utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its signaling molecule, controls the expression of rhlR and rhlI. This places the las system at the top of the regulatory cascade, ensuring a sequential activation of virulence factors.[1]

Quantitative Data

The following tables summarize key quantitative data related to the C4-HSL signaling pathway.

| Parameter | Organism | Value | Reference |

| C4-HSL Concentration for Gene Activation | Pseudomonas aeruginosa | ~1-10 µM | [2][3][4] |

| C4-HSL Concentration in Sputum of CF Patients | Pseudomonas aeruginosa | Biologically active levels detected | [2] |

| Effect of rhlI Mutation on Biofilm Formation | Pseudomonas aeruginosa PAO1 strain PT5 | 70% reduction | [5] |

| Effect of Exogenous C4-HSL on rhlI Mutant Biofilm | Pseudomonas aeruginosa | Restoration of biofilm formation | [5] |

Experimental Protocols

Quantification of C4-HSL

Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method allows for the sensitive and specific quantification of C4-HSL in bacterial culture supernatants.

Protocol:

-

Grow bacterial cultures to the desired cell density.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

Filter-sterilize the supernatant through a 0.22 µm filter.

-

Extract the AHLs from the supernatant using an equal volume of acidified ethyl acetate. Vortex vigorously and allow the phases to separate.

-

Collect the organic (upper) phase and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol).

-

Analyze the sample using a reverse-phase HPLC column coupled to a mass spectrometer.

-

Quantify C4-HSL by comparing the peak area to a standard curve generated with known concentrations of synthetic C4-HSL.

Biofilm Formation Assay

Method: Crystal Violet Staining

This is a common method to quantify the total biomass of a bacterial biofilm.

Protocol:

-

Grow overnight bacterial cultures in a suitable medium (e.g., LB broth).

-

Dilute the overnight cultures 1:100 in fresh medium.

-

Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate. Include wells with sterile medium as a negative control.

-

Incubate the plate under static conditions at the optimal growth temperature (e.g., 37°C) for 24-48 hours to allow for biofilm formation.

-

Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Remove the crystal violet solution and wash the wells with water until the wash water is clear.

-

Dry the plate and solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

-

Measure the absorbance of the solubilized crystal violet at a wavelength of 570-590 nm using a microplate reader.[6][7]

Pyocyanin Quantification Assay

Method: Chloroform Extraction and Spectrophotometry

Pyocyanin is a blue-green phenazine pigment produced by P. aeruginosa, and its production is regulated by the rhl system.

Protocol:

-

Grow P. aeruginosa in a suitable medium (e.g., King's A medium) to promote pyocyanin production.

-

Take a 5 mL sample of the culture and centrifuge to pellet the cells.

-

Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex to extract the pyocyanin into the chloroform layer (which will turn blue).

-

Centrifuge to separate the phases and carefully transfer the lower chloroform layer to a new tube.

-

Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper aqueous layer, which will turn pink.

-

Measure the absorbance of the pink (acidic) aqueous phase at 520 nm.

-

Calculate the concentration of pyocyanin (in µg/mL) by multiplying the absorbance at 520 nm by 17.072.[8][9]

Elastase Activity Assay

Method: Elastin-Congo Red Assay

Elastase is a key virulence factor in P. aeruginosa regulated by the rhl system.

Protocol:

-

Prepare bacterial culture supernatants as described for C4-HSL quantification.

-

Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.5).

-

Prepare a stock solution of Elastin-Congo Red (ECR) in the reaction buffer.

-

In a microcentrifuge tube, mix the culture supernatant with the ECR solution.

-

Incubate the reaction at 37°C for a defined period (e.g., 2-4 hours) with shaking.

-

Stop the reaction by placing the tubes on ice.

-

Centrifuge the tubes to pellet the insoluble ECR.

-

Transfer the supernatant containing the solubilized Congo Red to a new tube or a 96-well plate.

-

Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the elastase activity.[10][11]

Visualizations

Caption: Core C4-HSL signaling pathway in Gram-negative bacteria.

Caption: Experimental workflow for biofilm quantification using crystal violet.

Caption: Hierarchical control of the rhl system by the las system.

References

- 1. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]

- 2. Advancing the Quorum in Pseudomonas aeruginosa: MvaT and the Regulation of N-Acylhomoserine Lactone Production and Virulence Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Early activation of quorum sensing in Pseudomonas aeruginosa reveals the architecture of a complex regulon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ableweb.org [ableweb.org]

- 6. 2.3. Biofilm Quantification Using the Crystal Violet Assay [bio-protocol.org]

- 7. static.igem.org [static.igem.org]

- 8. researchgate.net [researchgate.net]

- 9. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

The Influence of N-butanoyl-L-homoserine lactone (C4-HSL) on Bacterial Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biological activity of N-butanoyl-L-homoserine lactone (C4-HSL), a key quorum-sensing signal molecule in many Gram-negative bacteria, with a particular focus on the opportunistic pathogen Pseudomonas aeruginosa. This document details the signaling pathways, summarizes the impact on gene expression with quantitative data, and provides comprehensive experimental protocols for studying these effects.

The Rhl Quorum Sensing System: The Role of C4-HSL

In Pseudomonas aeruginosa, the Rhl quorum-sensing system is a cell-to-cell communication mechanism that allows the bacterial population to coordinate gene expression in response to cell density.[1] This system is centered around two key components: the autoinducer synthase RhlI, which produces the signaling molecule C4-HSL, and the transcriptional regulator RhlR, which binds C4-HSL.[2][3]

At low cell densities, RhlI produces a basal level of C4-HSL.[2] As the bacterial population grows, C4-HSL accumulates in the environment. Once a threshold concentration is reached, C4-HSL diffuses into the bacterial cells and binds to the RhlR protein.[2] This binding event activates RhlR, transforming it into a functional transcription factor that can bind to specific DNA sequences, known as rhl boxes, in the promoter regions of target genes.[4] This interaction subsequently modulates the expression of a wide array of genes, many of which are involved in virulence, biofilm formation, and secondary metabolite production.[5][6]

The Rhl system is part of a larger, hierarchical quorum-sensing network in P. aeruginosa. The las system, which utilizes the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), often acts upstream and can positively regulate the expression of rhlR and rhlI.[2][6] This creates a cascade where the activation of the Las system is a prerequisite for the full activation of the Rhl system.[2]

C4-HSL-Mediated Gene Expression

The activation of RhlR by C4-HSL leads to a global change in the bacterial transcriptome. High-throughput techniques such as RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation Sequencing (ChIP-seq) have been instrumental in identifying the direct and indirect targets of the C4-HSL/RhlR complex.[5][7][8] These studies have revealed that C4-HSL regulates a diverse set of genes involved in various physiological processes.

Quantitative Data on Gene Expression

The following tables summarize the quantitative data on the differential expression of key genes regulated by C4-HSL in P. aeruginosa. The data is compiled from multiple studies and represents the fold change in gene expression in the presence of C4-HSL or in a wild-type strain compared to a mutant deficient in C4-HSL production or response.

Table 1: Virulence Factor Genes Regulated by C4-HSL

| Gene | Product/Function | Fold Change | Reference |

| rhlA | Rhamnosyltransferase chain A (Rhamnolipid synthesis) | Varies, often >100 | [9] |

| rhlB | Rhamnosyltransferase chain B (Rhamnolipid synthesis) | Varies, often >100 | [6] |

| lasB | Elastase | 2- to 13-fold | [6] |

| hcnA | Hydrogen cyanide synthase | Varies, can be >10 | [8][9] |

| phzA1-G1 | Phenazine biosynthesis (Pyocyanin production) | Varies, often >10 | [9] |

| lecA | PA-IL lectin | Varies, can be significantly elevated | [10] |

| chiC | Chitinase | Varies | [9] |

Table 2: Biofilm-Related Genes Regulated by C4-HSL

| Gene | Product/Function | Fold Change | Reference |

| rhlA | Rhamnolipid synthesis (implicated in biofilm structure) | Varies, often >100 | [4][9] |

| lecA | PA-IL lectin (adhesion) | Varies | [10][11] |

| cupA | Fimbrial protein (adhesion) | Varies | [11] |

| cupB | Fimbrial protein (adhesion) | Varies | [11] |

Table 3: Regulatory Genes Influenced by the Rhl System

| Gene | Product/Function | Fold Change | Reference |

| rhlI | C4-HSL synthase (positive feedback) | Varies | [6] |

| pqsH | PQS biosynthesis | Varies | [12] |

| mvfR | PQS system transcriptional regulator | Varies | [12] |

Experimental Protocols

The study of C4-HSL's biological activity on gene expression employs a range of molecular and biochemical techniques. The following sections provide detailed methodologies for key experiments.

RNA-Sequencing (RNA-seq) for Transcriptome Analysis

RNA-seq provides a comprehensive view of the transcriptome, allowing for the identification of all genes differentially expressed in response to C4-HSL.

-

Bacterial Culture and Treatment:

-

Grow P. aeruginosa (e.g., a rhlI mutant) in a suitable medium (e.g., LB broth) to a specific optical density (OD600), typically mid-logarithmic phase.

-

Divide the culture into two groups: one treated with a known concentration of C4-HSL (e.g., 10 µM) and a control group treated with the solvent (e.g., DMSO).

-

Incubate for a defined period (e.g., 2-4 hours) to allow for changes in gene expression.

-

-

RNA Extraction:

-

Harvest bacterial cells by centrifugation.

-

Lyse the cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods.

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

Library Preparation and Sequencing:

-

Deplete ribosomal RNA (rRNA) from the total RNA sample.

-

Fragment the remaining mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA, incorporating dUTP for strand-specific libraries.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq).

-

-

Data Analysis:

-

Assess the quality of the raw sequencing reads.

-

Align the reads to the P. aeruginosa reference genome.

-

Quantify the number of reads mapping to each gene.

-

Perform differential expression analysis to identify genes with statistically significant changes in expression between the C4-HSL-treated and control groups.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for RhlR Binding Sites

ChIP-seq identifies the direct binding sites of the RhlR transcription factor on a genome-wide scale.

-

Cross-linking and Chromatin Preparation:

-

Grow P. aeruginosa expressing a tagged version of RhlR (e.g., FLAG-tagged) under conditions where the Rhl system is active.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells.

-

Shear the chromatin into small fragments (200-500 bp) using sonication.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the tag on RhlR (e.g., anti-FLAG antibody).

-

Add magnetic beads coated with Protein A/G to capture the antibody-RhlR-DNA complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

-

DNA Purification and Sequencing:

-

Elute the protein-DNA complexes from the beads.

-

Reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA and sequence it.

-

-

Data Analysis:

-

Align the sequencing reads to the P. aeruginosa genome.

-

Identify regions of the genome with a significant enrichment of reads (peaks), which represent RhlR binding sites.

-

Perform motif analysis on the peak regions to identify the RhlR binding consensus sequence.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation

qRT-PCR is used to validate the differential expression of specific genes identified by RNA-seq.[13][14]

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from C4-HSL-treated and control cultures as described for RNA-seq.

-

Synthesize cDNA from the RNA using a reverse transcriptase and random primers.

-

-

Real-Time PCR:

-

Prepare a reaction mixture containing cDNA, gene-specific primers for the target gene and a reference (housekeeping) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Perform the PCR in a real-time PCR cycler, which monitors the fluorescence in real-time.

-

The cycle at which the fluorescence crosses a threshold (Cq value) is inversely proportional to the initial amount of target cDNA.

-

-

Data Analysis:

-

Normalize the Cq values of the target gene to the Cq values of the reference gene.

-

Calculate the relative fold change in gene expression between the C4-HSL-treated and control samples using the ΔΔCq method.

-

Reporter Gene Assays

Reporter gene assays are used to measure the activity of specific promoters in response to C4-HSL.

-

Construction of Reporter Plasmids:

-

Clone the promoter region of a C4-HSL-regulated gene upstream of a promoterless reporter gene (e.g., lacZ, luxCDABE, or a gene encoding a fluorescent protein like GFP) in a suitable plasmid vector.[3][15]

-

Transform the resulting reporter plasmid into a P. aeruginosa strain that lacks the reporter gene.

-

-

Assay:

-

Grow the reporter strain in the presence and absence of C4-HSL.

-

Measure the reporter gene product:

-

Phenotypic Assays for Virulence Factor Production

These assays quantify the end-products of C4-HSL-regulated genes.

-

Pyocyanin Quantification:

-

Grow P. aeruginosa in a suitable medium (e.g., King's A broth) to allow for pigment production.[17][18]

-

Centrifuge the culture to pellet the cells.

-

Extract the pyocyanin from the supernatant with chloroform.[18]

-

Re-extract the pyocyanin from the chloroform phase into an acidic solution (0.2 N HCl), which turns pink.[18]

-

Measure the absorbance of the pink solution at 520 nm.[18]

-

Calculate the concentration of pyocyanin using the formula: Concentration (µg/mL) = OD520 × 17.072.[18]

-

-

Elastase Activity Assay (Elastin-Congo Red):

-

Grow P. aeruginosa and collect the cell-free supernatant.[2][9]

-

Prepare a reaction mixture containing the supernatant and Elastin-Congo Red as a substrate.[2][19]

-

Incubate the mixture to allow the elastase to digest the elastin, releasing the Congo Red dye.[2]

-

Centrifuge to pellet the remaining undigested substrate.

-

Measure the absorbance of the supernatant at 495 nm to quantify the amount of released Congo Red.[2][19]

-

-

Rhamnolipid Quantification:

-

Collect the cell-free supernatant from a P. aeruginosa culture.[10][20]

-

Acidify the supernatant to precipitate the rhamnolipids.[21]

-

Extract the rhamnolipids with an organic solvent (e.g., ethyl acetate).[10][21]

-

Evaporate the solvent and resuspend the rhamnolipids.[10]

-

Quantify the rhamnolipids using a colorimetric method, such as the methylene blue method, and measure the absorbance at 638 nm.[10]

-

Conclusion

C4-HSL is a central signaling molecule in the Rhl quorum-sensing system of P. aeruginosa and other Gram-negative bacteria. Its interaction with the transcriptional regulator RhlR triggers a complex cascade of gene expression changes, profoundly impacting bacterial virulence, biofilm formation, and overall pathogenicity. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate role of C4-HSL in bacterial physiology and to explore potential strategies for the development of anti-quorum sensing therapeutics. A thorough understanding of these mechanisms is crucial for developing novel approaches to combat bacterial infections and to manipulate microbial communities in various contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction of quorum sensing elements into bacterial bioreporter circuits enhances explosives’ detection capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Messing with Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Global transcription factors analyses reveal hierarchy and synergism of regulatory networks and master virulence regulators in Pseudomonas aeruginosa [elifesciences.org]

- 6. Transcriptomic Analysis of Pseudomonas aeruginosa Response to Pine Honey via RNA Sequencing Indicates Multiple Mechanisms of Antibacterial Activity [mdpi.com]

- 7. RNA-Seq reveals that Pseudomonas aeruginosa mounts growth medium-dependent competitive responses when sensing diffusible cues from Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pseudomonas aeruginosa Detection Using Conventional PCR and Quantitative Real-Time PCR Based on Species-Specific Novel Gene Targets Identified by Pangenome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Procedure for Rhamnolipids Quantification Using Methylene-blue [bio-protocol.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Transcriptome Analysis of Pseudomonas aeruginosa Cultured in Human Burn Wound Exudates [frontiersin.org]

- 13. pubcompare.ai [pubcompare.ai]

- 14. academic.oup.com [academic.oup.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. research.utwente.nl [research.utwente.nl]

- 17. ijarbs.com [ijarbs.com]

- 18. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Production and Characterization of Rhamnolipids Produced by Pseudomonas aeruginosa DBM 3774: Response Surface Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scielo.br [scielo.br]

A Technical Guide to N-Butanoyl-DL-homoserine lactone: Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butanoyl-DL-homoserine lactone (C4-HSL) is a key signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing (QS).[1][2][3] This phenomenon allows bacteria to coordinate their gene expression in a population density-dependent manner, regulating processes crucial for their survival and virulence, such as biofilm formation and the production of virulence factors.[4][5][6] C4-HSL, a member of the N-acyl homoserine lactone (AHL) family of autoinducers, plays a pivotal role in the QS circuitry of the opportunistic human pathogen Pseudomonas aeruginosa.[1][2][7] This guide provides an in-depth overview of the discovery and history of C4-HSL, detailed experimental protocols for its study, and a summary of key quantitative data, serving as a valuable resource for researchers in microbiology, drug discovery, and related fields.

Discovery and History

The concept of quorum sensing first emerged from studies of bioluminescence in the marine bacterium Vibrio fischeri, which was found to produce an autoinducer, later identified as an N-acyl homoserine lactone, to regulate light production in a population-density-dependent manner.[6] This discovery paved the way for the identification of similar signaling molecules in other bacteria.

In the context of Pseudomonas aeruginosa, two major AHL-mediated QS systems were identified: the las and rhl systems.[1] The las system was the first to be characterized and was shown to involve the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and its cognate receptor LasR.[4][8] Subsequently, a second QS system, the rhl system, was discovered. This system was found to be regulated by a different AHL, which was identified as N-butanoyl-L-homoserine lactone (C4-HSL), and its corresponding receptor, RhlR.[1][9] The production of C4-HSL is dependent on the synthase RhlI.[7][10] The elucidation of the rhl system and the identification of C4-HSL were significant milestones in understanding the complex regulatory networks governing virulence in P. aeruginosa.

Physicochemical Properties and Quantitative Data

This compound is a small, diffusible molecule with a molecular weight of 171.19 g/mol .[3] Its structure consists of a butyryl acyl chain attached to a homoserine lactone ring.[3] The molecule exists as a racemic mixture of N-butanoyl-D-homoserine lactone and N-butanoyl-L-homoserine lactone.[11][12]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃NO₃ | [9] |

| Molecular Weight | 171.19 g/mol | [3] |

| CAS Number | 98426-48-3 | [12] |

| Solubility | DMSO: 100 mg/mL (584.15 mM) | [12] |

Table 2: Quantitative Data on C4-HSL Activity and Production

| Parameter | Organism/System | Value | Reference |

| EC₅₀ for RhlR activation | E. coli reporter | ~1 µM | [1] |

| Concentration for virulence gene induction (lasB, rhlA) | P. aeruginosa | 10 µM | [9] |

| Concentration for rhamnolipid accumulation | P. aeruginosa | 50 µM | [9] |

| Kd of aptamer binding to C4-HSL | In vitro | 28.47 nM | [13] |

| Dominant AHL in P. aeruginosa culture | P. aeruginosa | Predominantly C4-HSL | [14] |

Signaling Pathways

The biosynthesis and signaling of C4-HSL are tightly regulated processes within the rhl quorum-sensing system of P. aeruginosa.

Biosynthesis of this compound

The synthesis of C4-HSL is catalyzed by the LuxI-type synthase, RhlI.[10] The biosynthesis involves the utilization of S-adenosylmethionine (SAM) as the source of the homoserine lactone moiety and butanoyl-coenzyme A (butanoyl-CoA) as the provider of the acyl chain.[10]

Caption: Biosynthesis of C4-HSL by the RhlI synthase.

Quorum Sensing Signaling Pathway in Pseudomonas aeruginosa

Once synthesized, C4-HSL can freely diffuse across the bacterial cell membrane.[1] As the bacterial population density increases, the extracellular concentration of C4-HSL rises.[4] Upon reaching a threshold concentration, C4-HSL diffuses back into the cells and binds to its cognate cytoplasmic receptor, the LuxR-type transcriptional regulator RhlR.[1][2] This binding event induces a conformational change in RhlR, leading to its dimerization and activation. The activated RhlR dimer then binds to specific DNA sequences, known as rhl boxes, in the promoter regions of target genes, thereby regulating their transcription.[7] This leads to the coordinated expression of a battery of virulence factors, including rhamnolipids, pyocyanin, and elastase.[1][7]

Caption: C4-HSL mediated quorum sensing in P. aeruginosa.

Experimental Protocols

The study of C4-HSL and its role in quorum sensing relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Synthesis of this compound

A common method for the synthesis of N-acyl homoserine lactones involves the acylation of the homoserine lactone.[15]

Materials:

-

DL-Homoserine lactone hydrobromide

-

Butyryl chloride

-

Triethylamine (TEA) or a similar base

-

Dichloromethane (DCM) or a suitable solvent

-

Silica gel for column chromatography

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve DL-Homoserine lactone hydrobromide in DCM.

-

Cool the solution in an ice bath.

-

Add triethylamine dropwise to neutralize the hydrobromide and deprotonate the amine.

-

Slowly add butyryl chloride to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours to overnight.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, wash the organic layer with a mild acid (e.g., dilute HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).

-

Characterize the final product using techniques such as NMR and mass spectrometry.

Detection and Quantification by TLC-Biosensor Assay

This method combines the separation power of TLC with the sensitivity of a bacterial biosensor to detect and semi-quantify AHLs.[16][17][18]

Materials:

-

Bacterial culture supernatant or extract to be tested

-

C18 reversed-phase TLC plates

-

AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pCF218, pCF372) or Chromobacterium violaceum CV026)

-

Appropriate growth media for the biosensor strain

-

X-Gal (for A. tumefaciens biosensor)

-

Standard C4-HSL for comparison

-

Developing solvent (e.g., methanol/water mixture)

Procedure:

-

Spot the bacterial extract and C4-HSL standards onto the TLC plate.

-

Develop the TLC plate in the appropriate solvent system.

-

Allow the plate to dry completely.

-

Overlay the TLC plate with a thin layer of agar containing the biosensor strain and any necessary indicator (e.g., X-Gal).

-

Incubate the plate at an appropriate temperature (e.g., 30°C) overnight.

-

Observe the plate for the appearance of colored spots. A blue spot with the A. tumefaciens biosensor or a purple spot with the C. violaceum biosensor indicates the presence of AHLs.

-

The location and intensity of the spot from the sample can be compared to the standards to identify and semi-quantify C4-HSL.

In Vitro Biosynthesis of this compound

This assay allows for the study of the enzymatic synthesis of C4-HSL by the RhlI synthase.[10]

Materials:

-

Purified RhlI enzyme

-

Butanoyl-CoA

-

S-adenosylmethionine (SAM)

-

Reaction buffer (e.g., Tris-HCl with appropriate pH)

-

NADPH (optional, but can enhance efficiency)

-

Quenching solution (e.g., acidified ethyl acetate)

-

Analytical equipment for detection (e.g., HPLC, LC-MS/MS)

Procedure:

-

Set up a reaction mixture containing the reaction buffer, butanoyl-CoA, SAM, and NADPH.

-

Initiate the reaction by adding the purified RhlI enzyme.

-

Incubate the reaction at an optimal temperature for a specific time period.

-

Stop the reaction by adding a quenching solution.

-

Extract the synthesized C4-HSL with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extract and resuspend it in a suitable solvent.

-

Analyze the sample using HPLC or LC-MS/MS to confirm the presence and quantify the amount of C4-HSL produced.

Cell-Based Reporter Gene Assays for RhlR Agonism and Antagonism

These assays are used to screen for compounds that can either activate (agonists) or inhibit (antagonists) the RhlR receptor.[2][19]

Materials:

-

E. coli strain engineered to express RhlR and a reporter gene (e.g., lacZ or lux) under the control of an RhlR-dependent promoter.

-

Test compounds (potential agonists or antagonists).

-

C4-HSL as a positive control for agonism and as a co-treatment for antagonism assays.

-

Appropriate growth media and supplements.

-

Luminometer or spectrophotometer for measuring reporter gene activity.

Procedure for Agonist Screening:

-

Grow the reporter strain to a specific optical density.

-

Aliquot the culture into a multi-well plate.

-

Add the test compounds at various concentrations.

-

Include positive (C4-HSL) and negative (vehicle) controls.

-

Incubate the plate for a set period.

-

Measure the reporter gene expression (e.g., luminescence or β-galactosidase activity).

-

Compounds that induce reporter gene expression are identified as agonists.

Procedure for Antagonist Screening:

-

Follow steps 1 and 2 from the agonist screening protocol.

-

Add a fixed, sub-maximal concentration of C4-HSL to all wells (except the negative control).

-

Add the test compounds at various concentrations.

-

Include a positive control (C4-HSL alone) and a negative control (vehicle).

-

Incubate the plate and measure reporter gene expression.

-

Compounds that reduce the C4-HSL-induced reporter gene expression are identified as antagonists.

Caption: Generalized workflow for screening C4-HSL analogs.

Conclusion

This compound is a cornerstone of quorum sensing research, particularly in the context of Pseudomonas aeruginosa pathogenicity. A thorough understanding of its history, biosynthesis, signaling pathway, and the experimental methodologies used to study it is essential for researchers aiming to develop novel anti-virulence strategies. This guide provides a comprehensive foundation of this knowledge, serving as a valuable technical resource for the scientific community. The continued investigation into C4-HSL and its analogs holds significant promise for the development of innovative therapies to combat bacterial infections.

References

- 1. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Function Analyses of the N-Butanoyl l-Homoserine Lactone Quorum-Sensing Signal Define Features Critical to Activity in RhlR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 7. Characterization of N-butanoyl-L-homoserine lactone (C4-HSL) deficient clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 9. caymanchem.com [caymanchem.com]

- 10. In vitro biosynthesis of the Pseudomonas aeruginosa quorum-sensing signal molecule N-butanoyl-L-homoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. glpbio.com [glpbio.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 16. Methods for Detecting N-Acyl Homoserine Lactone Production in Acinetobacter baumannii | Springer Nature Experiments [experiments.springernature.com]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

- 19. pubs.acs.org [pubs.acs.org]

N-Butanoyl-DL-homoserine Lactone: A Technical Guide to a Key Bacterial Autoinducer

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butanoyl-DL-homoserine lactone (C4-HSL or BHL) is a small, diffusible signaling molecule that plays a critical role in bacterial communication, a process known as quorum sensing (QS).[1] Primarily associated with the opportunistic human pathogen Pseudomonas aeruginosa, BHL is a key autoinducer in the rhl quorum-sensing system. This system regulates the expression of a wide array of genes, many of which are directly involved in virulence and biofilm formation, making it a significant target for the development of novel anti-infective therapies. This technical guide provides an in-depth overview of BHL, including its signaling pathway, quantitative activity data, and detailed experimental protocols for its study.

The rhl Quorum Sensing Circuit

In P. aeruginosa, the synthesis of BHL is catalyzed by the LuxI homolog RhlI.[1][2] As the bacterial population density increases, the concentration of BHL rises. Upon reaching a threshold concentration, BHL binds to its cognate intracellular receptor, the LuxR-type transcriptional regulator RhlR.[1][2] This BHL-RhlR complex then dimerizes and binds to specific DNA sequences, known as rhl boxes, in the promoter regions of target genes, thereby activating their transcription.[2]

The rhl system is part of a larger, hierarchical quorum-sensing network in P. aeruginosa. It is positively regulated by the las system, which produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[2][3] The LasR-3O-C12-HSL complex directly upregulates the expression of rhlR and rhlI.[2] Furthermore, the rhl system is interconnected with the Pseudomonas quinolone signal (PQS) system. The PqsE protein has been shown to interact with RhlR, enhancing its DNA binding affinity and modulating the expression of a subset of RhlR-regulated genes, sometimes even in the absence of BHL.[2]

Signaling Pathway Diagram

References

- 1. RhlR-Regulated Acyl-Homoserine Lactone Quorum Sensing in a Cystic Fibrosis Isolate of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]

The Function of RhlR as a Receptor for N-Butanoyl-DL-homoserine lactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial communication, the RhlR protein of Pseudomonas aeruginosa stands as a pivotal transcription factor. It belongs to the LuxR family of receptors that respond to N-acyl homoserine lactone (AHL) signaling molecules, a process known as quorum sensing (QS). This guide provides a comprehensive technical overview of the function of RhlR as a receptor for its cognate autoinducer, N-Butanoyl-DL-homoserine lactone (BHL), also commonly referred to as C4-HSL. Understanding this interaction is critical for the development of novel anti-virulence strategies targeting P. aeruginosa, a pathogen of significant clinical importance.

RhlR and its Ligand: A Molecular Partnership

The RhlI/RhlR quorum sensing system is a key regulator of virulence factor production and biofilm formation in P. aeruginosa.[1][2][3] The synthase RhlI is responsible for the production of BHL.[1][2] As the bacterial population density increases, the extracellular concentration of BHL rises. Upon reaching a threshold concentration, BHL diffuses across the bacterial membrane and binds to the cytoplasmic receptor, RhlR.[4][5] This binding event induces a conformational change in RhlR, leading to its dimerization and activation.[2][6] The activated RhlR:BHL complex then functions as a transcriptional regulator, binding to specific DNA sequences known as rhl boxes within the promoter regions of target genes to modulate their expression.[1][7]

The RhlR Signaling Pathway: A Multi-faceted Regulatory Network

The activation of RhlR by BHL initiates a complex signaling cascade that governs the expression of a broad range of genes. This includes genes involved in the production of virulence factors such as pyocyanin, elastase, and rhamnolipids.[1] The RhlR-dependent regulatory network is not a simple linear pathway but is intricately connected with other QS systems in P. aeruginosa, notably the LasI/LasR system. The LasR protein, activated by its own AHL signal, can upregulate the expression of rhlR and rhlI, creating a hierarchical regulatory cascade.[2][8][9]

Furthermore, recent research has unveiled an additional layer of complexity in RhlR regulation involving the protein PqsE.[8][10] PqsE can physically interact with RhlR, modulating its DNA binding affinity and transcriptional activity, sometimes independently of BHL.[8][10] This dual regulation by both BHL and PqsE allows for a more nuanced and context-dependent control of the RhlR regulon. Some genes are more dependent on BHL for their activation by RhlR, while others are more reliant on the presence of PqsE.[8][10] There is also evidence to suggest that RhlR can be activated by alternative, yet-to-be-identified ligands, particularly in biofilm environments.[1][3]

Quantitative Data on RhlR Function

The interaction between RhlR and BHL, and the subsequent gene regulation, has been quantified through various experimental approaches. The following tables summarize key quantitative data from published studies.

Table 1: Concentration of BHL (C4-HSL) Used in Key Experiments

| Experimental System | BHL (C4-HSL) Concentration | Purpose of Application | Reference |

| E. coli heterologous reporter system | 4 µM | To assess the direct effects of BHL on RhlR-dependent transcription, particularly in relation to PqsE. This concentration was chosen as higher levels can mask the effects of PqsE. | [8][10] |

| P. aeruginosa Δ4 mutant with inducible rhlR | 10 µM | To restore wild-type levels of reporter gene activity in a strain lacking the native rhl and las systems. | [1] |

| P. aeruginosa E90 ΔrhlI mutant | 10 µM | To complement the rhlI deletion and restore the production of QS-regulated virulence factors. | [2] |

| P. aeruginosa overnight culture (PAO1) | ~9.8 µM | Endogenously produced concentration of C4-HSL. | [2] |

| P. aeruginosa overnight culture (E90 isolate) | ~8.3 µM | Endogenously produced concentration of C4-HSL in a clinical isolate. | [2] |

Table 2: Impact of BHL (C4-HSL) on RhlR-Dependent Gene Expression and DNA Binding

| Target Gene | Experimental Condition | Fold Change in Expression/Binding | Observation | Reference |

| rhlA | Deletion of rhlI (lacks BHL) | ~4-fold decrease in RhlR binding | BHL is crucial for the maximal binding of RhlR to the rhlA promoter. | [8][9] |

| hcnA | Deletion of rhlI (lacks BHL) | ~1.5-fold increase in RhlR binding | RhlR binding to the hcnA promoter appears to be negatively impacted by the presence of BHL, suggesting a more complex regulatory mechanism likely involving PqsE. | [8][9] |

| rhlA, lasB | Luciferase reporter assay in E. coli | Strongly dependent on BHL | The expression of these genes is primarily driven by the RhlR:BHL complex. | [8][9] |

| hcnA, lecB | Luciferase reporter assay in E. coli | Not significantly enhanced by BHL | The expression of these genes is more strongly stimulated by PqsE than by BHL. | [8][9] |

| Various RhlR-regulated genes | RNA-seq analysis of a ΔrhlI strain | Variable | The degree of BHL dependency for gene regulation varies across the RhlR regulon. | [8][9] |

Experimental Protocols

A variety of experimental techniques are employed to investigate the function of RhlR as a BHL receptor. Below are detailed methodologies for key experiments.

Luciferase Reporter Gene Assay for RhlR Activity

This assay is used to quantify the transcriptional activity of RhlR in response to BHL and other factors in a controlled heterologous system like E. coli.

1. Strain and Plasmid Construction:

-

An E. coli strain that does not produce any native AHLs is used.

-

A reporter plasmid is constructed containing the promoter of a known RhlR target gene (e.g., rhlA) fused to a luciferase gene (luxCDABE).

-

A second compatible plasmid is constructed to express rhlR under the control of an inducible promoter (e.g., PBAD). A third plasmid for co-expression of pqsE can also be included.

2. Experimental Procedure:

-

The E. coli strain is co-transformed with the reporter and expression plasmids.

-

Overnight cultures are diluted into fresh media.

-

The expression of RhlR (and PqsE, if applicable) is induced (e.g., with L-arabinose).

-

Synthetic BHL is added to the cultures at the desired concentrations (a solvent control, e.g., DMSO, is also included).

-

The cultures are incubated to allow for protein expression and reporter activation.

-

Luminescence and optical density (OD600) are measured at regular intervals using a plate reader.

3. Data Analysis:

-

Luciferase activity is typically normalized to cell density (luminescence/OD600).

-

The fold activation is calculated by comparing the normalized luciferase activity of BHL-treated samples to the solvent control.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a DNA-binding protein like RhlR in vivo.

1. Cell Growth and Cross-linking:

-

P. aeruginosa strains (e.g., wild-type and a ΔrhlR control) are grown to the desired cell density.

-

Protein-DNA interactions are cross-linked by adding formaldehyde directly to the culture.

-

The cross-linking reaction is quenched.

2. Cell Lysis and Chromatin Shearing:

-

Cells are harvested and lysed to release the cellular contents.

-

The chromatin is sheared into smaller fragments (typically 200-500 bp) using sonication.

3. Immunoprecipitation:

-

The sheared chromatin is incubated with an antibody specific to RhlR.

-

Protein A/G magnetic beads are used to capture the antibody-RhlR-DNA complexes.

-

The beads are washed to remove non-specifically bound chromatin.

4. DNA Purification and Sequencing:

-

The cross-links are reversed, and the proteins are digested.

-

The immunoprecipitated DNA is purified.

-

The DNA is prepared for high-throughput sequencing (library preparation).

-

The DNA library is sequenced.

5. Data Analysis:

-

The sequencing reads are aligned to the P. aeruginosa genome.

-

Peak calling algorithms are used to identify regions of the genome that are significantly enriched in the RhlR ChIP sample compared to the control.

-

The identified binding sites are annotated to determine the associated genes.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to study the direct binding of a purified protein to a specific DNA fragment.

1. Probe Preparation:

-

A DNA fragment containing the putative RhlR binding site (e.g., the promoter region of a target gene) is generated, often by PCR.

-

The DNA probe is labeled with a detectable marker, such as a radioactive isotope (32P) or a fluorescent dye.

2. Binding Reaction:

-

Purified RhlR protein is incubated with the labeled DNA probe in a binding buffer.

-

To study the effect of BHL, the ligand is pre-incubated with RhlR before the addition of the DNA probe.

-

For competition assays, an unlabeled specific or non-specific competitor DNA can be added to the reaction.

3. Electrophoresis:

-

The binding reactions are loaded onto a non-denaturing polyacrylamide gel.

-

The gel is run to separate the protein-DNA complexes from the free DNA probe. The larger complexes will migrate more slowly through the gel.

4. Detection:

-

The positions of the labeled DNA probe are visualized by autoradiography (for radioactive probes) or fluorescence imaging.

-

A "shift" in the mobility of the labeled probe in the presence of RhlR indicates a binding event.

Conclusion and Future Directions

RhlR's function as a receptor for BHL is a cornerstone of quorum sensing in P. aeruginosa. The binding of BHL to RhlR unleashes a complex and highly regulated transcriptional program that is critical for the bacterium's virulence and ability to form biofilms. The interplay with the Las system and the modulation by PqsE highlight the sophisticated nature of this regulatory network. While significant progress has been made in elucidating the RhlR-BHL interaction, further research is needed to fully understand the structural basis of RhlR activation, the precise mechanisms of its interaction with PqsE, and the identity and role of alternative ligands. A deeper understanding of these aspects will be instrumental in the rational design of novel inhibitors that can disrupt RhlR-mediated quorum sensing, offering a promising avenue for the development of new therapeutics to combat P. aeruginosa infections. The continued application of the detailed experimental protocols outlined in this guide will be crucial in advancing these efforts.

References

- 1. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RhlR-Regulated Acyl-Homoserine Lactone Quorum Sensing in a Cystic Fibrosis Isolate of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]

- 5. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Mechanism of Pseudomonas aeruginosa RhlR Transcriptional Regulation of the rhlAB Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE | PLOS Genetics [journals.plos.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]

The Regulatory Role of N-Butanoyl-DL-homoserine Lactone in Bacterial Virulence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Butanoyl-DL-homoserine lactone (BHL), also known as C4-HSL, is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa.[1][2][3][4][5] As a small, diffusible molecule, BHL plays a pivotal role in coordinating gene expression in a cell-density-dependent manner, leading to the synchronized production of a wide array of virulence factors.[1] This coordinated action allows bacterial populations to overwhelm host defenses and establish infections. Understanding the mechanisms by which BHL regulates these virulence factors is therefore of paramount importance for the development of novel anti-virulence therapies.

The Rhl Quorum Sensing System: The Core of BHL-Mediated Regulation

At the heart of BHL-mediated virulence is the rhl quorum sensing system. This system is primarily composed of two proteins: RhlI, the synthase responsible for producing BHL, and RhlR, a transcriptional regulator that acts as the BHL receptor.[2][4][5] The regulatory cascade is initiated as the bacterial population grows and the concentration of BHL, synthesized by RhlI, reaches a critical threshold.

Upon binding to BHL, RhlR undergoes a conformational change, leading to its dimerization and activation.[4] The activated RhlR-BHL complex then functions as a transcriptional activator, binding to specific DNA sequences known as las-rhl boxes located in the promoter regions of target genes.[4] This binding event initiates the transcription of a battery of genes encoding for various virulence factors, including elastase, rhamnolipids, and pyocyanin, and also plays a significant role in biofilm formation.[6][7][8]

The rhl system is part of a larger, hierarchical quorum-sensing network in P. aeruginosa. The las system, which utilizes N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) as its signaling molecule, is often considered to be at the top of this hierarchy, regulating the expression of the rhl system components.[2][9] However, under certain conditions, the rhl system can also function independently of the las system, highlighting its central role in virulence.[10][11]

Signaling Pathway of BHL in Virulence Regulation

Caption: BHL signaling pathway in a bacterial cell.

Quantitative Impact of BHL on Virulence Factor Production